molecular formula C52H64Br2 B14054485 Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro-

Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro-

Cat. No.: B14054485
M. Wt: 848.9 g/mol
InChI Key: HVMSQHBOVXOZCD-UHFFFAOYSA-N
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Description

Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro- is a complex organic compound with the molecular formula C52H64Br2. This compound is known for its unique structure, which includes multiple fused aromatic rings and bromine atoms. It has a predicted boiling point of 836.6±65.0 °C and a density of 1.180±0.06 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro- involves multiple steps, including the formation of the indeno[1,2-b]fluorene core and subsequent bromination and alkylation reactions. One common method involves the addition of lithium (triisopropylsilyl)acetylide followed by reductive dearomatization with SnCl2 to yield the fully conjugated compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This would include the use of large-scale reactors and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce bromine or other halogens into the molecule .

Scientific Research Applications

Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro- involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro- is unique due to its specific arrangement of fused rings and the presence of bromine and hexyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C52H64Br2

Molecular Weight

848.9 g/mol

IUPAC Name

11,25-dibromo-14,14,28,28-tetrahexylheptacyclo[15.11.0.03,15.04,13.05,10.018,27.019,24]octacosa-1(17),2,4(13),5,7,9,11,15,18(27),19,21,23,25-tridecaene

InChI

InChI=1S/C52H64Br2/c1-5-9-13-21-29-51(30-22-14-10-6-2)43-33-42-44(34-41(43)49-39-27-19-17-25-37(39)47(53)35-45(49)51)52(31-23-15-11-7-3,32-24-16-12-8-4)46-36-48(54)38-26-18-20-28-40(38)50(42)46/h17-20,25-28,33-36H,5-16,21-24,29-32H2,1-4H3

InChI Key

HVMSQHBOVXOZCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C5=CC=CC=C54)Br)C(C6=C3C7=CC=CC=C7C(=C6)Br)(CCCCCC)CCCCCC)CCCCCC

Origin of Product

United States

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